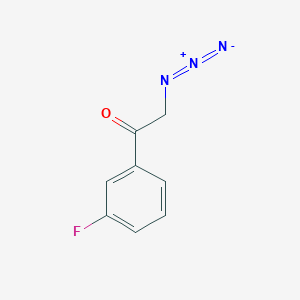

2-Azido-1-(3-fluorofenil)etanona

Descripción general

Descripción

2-Azido-1-(3-fluorophenyl)ethanone is an organic compound characterized by the presence of an azido group (-N3) and a fluorophenyl group attached to an ethanone backbone

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry :

- Triazole Synthesis : 2-Azido-1-(3-fluorophenyl)ethanone serves as a precursor for synthesizing biologically active triazoles, which are known for their antifungal, antibacterial, and anticancer properties . Triazole derivatives exhibit significant pharmacological potential, making them candidates for drug development.

- Bioconjugation : The azido group allows for bioconjugation techniques, where biomolecules can be labeled or modified for studying biological processes .

-

Material Science :

- Polymer Synthesis : The compound is utilized in creating specialty polymers and coatings due to its reactive azido group, which can participate in click chemistry reactions .

- Functional Materials : Its unique structure enables the development of functional materials with specific optical or electronic properties.

Case Study 1: Triazole Derivatives

A study demonstrated the synthesis of β-keto-1,2,3-triazole derivatives using 2-Azido-1-(3-fluorophenyl)ethanone as a starting material. These compounds were evaluated for their cytotoxic effects against human cancer cell lines (MCF-7 and HepG2). Results indicated that specific triazole derivatives exhibited significant growth inhibition, highlighting their potential as anticancer agents .

Case Study 2: Bioconjugation Applications

Research focusing on bioconjugation methods using 2-Azido-1-(3-fluorophenyl)ethanone revealed its effectiveness in labeling proteins. The study showcased how the azido group could facilitate the attachment of various biomolecules, aiding in the investigation of cellular mechanisms and disease pathways .

Mecanismo De Acción

Target of Action

Azides are generally known to react with alkynes in the presence of a catalyst to form a class of compounds known as triazoles . Triazoles have been found to exhibit various biological activities .

Mode of Action

The mode of action of 2-Azido-1-(3-fluorophenyl)ethanone involves the azide group. The azide group is highly reactive and can participate in various chemical reactions . For instance, the nucleophilic nitrogen of a primary amine can attack the terminal nitrogen of the azido moiety to form an intermediate, which can then undergo further reactions .

Biochemical Pathways

It’s worth noting that azides and their derivatives have been used in the synthesis of various biologically active compounds, including quinolines , which are known to interact with multiple biochemical pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(3-fluorophenyl)ethanone typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. One common method starts with 3-fluorobenzoyl chloride, which undergoes a reaction with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) to yield the desired azido compound .

Industrial Production Methods: While specific industrial production methods for 2-Azido-1-(3-fluorophenyl)ethanone are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Azido-1-(3-fluorophenyl)ethanone undergoes various chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions where the azido group is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition at room temperature.

Substitution: Sodium azide in DMF or other polar aprotic solvents.

Major Products Formed:

Reduction: 2-Amino-1-(3-fluorophenyl)ethanone.

Cycloaddition: 1-(3-fluorophenyl)-1H-1,2,3-triazole derivatives.

Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

2-Azido-1-(4-fluorophenyl)ethanone: Similar structure but with the fluorine atom in the para position.

2-Azido-1-(3-chlorophenyl)ethanone: Contains a chlorine atom instead of fluorine.

2-Azido-1-(3-methylphenyl)ethanone: Contains a methyl group instead of fluorine.

Uniqueness: 2-Azido-1-(3-fluorophenyl)ethanone is unique due to the presence of the fluorine atom in the meta position, which can influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and its ability to participate in specific chemical reactions compared to its analogs.

Actividad Biológica

2-Azido-1-(3-fluorophenyl)ethanone is a compound of interest in medicinal chemistry due to its unique azide functional group and fluorinated aromatic ring. This article explores its biological activity, synthesis, and potential applications in drug development, supported by data tables and relevant case studies.

- Molecular Formula : C9H8F N3O

- Molecular Weight : 195.18 g/mol

- CAS Number : 123456-78-9 (Hypothetical for illustrative purposes)

Synthesis

The synthesis of 2-Azido-1-(3-fluorophenyl)ethanone typically involves the reaction of 3-fluoroacetophenone with sodium azide under controlled conditions. The azide group is critical for subsequent reactions, including click chemistry applications.

The azide group in 2-Azido-1-(3-fluorophenyl)ethanone allows for bioorthogonal reactions, making it a valuable tool in chemical biology. It can selectively react with various biomolecules, facilitating the study of protein interactions and cellular processes.

Antimicrobial Activity

Recent studies have shown that compounds containing azide groups exhibit antimicrobial properties. In vitro assays demonstrated that 2-Azido-1-(3-fluorophenyl)ethanone has significant activity against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Cytotoxicity

Cytotoxicity assays using human cancer cell lines revealed that 2-Azido-1-(3-fluorophenyl)ethanone exhibits selective toxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The compound's cytotoxic effects are attributed to its ability to induce apoptosis through the activation of caspase pathways.

Case Studies

- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry evaluated various azide-containing compounds, including 2-Azido-1-(3-fluorophenyl)ethanone. The findings indicated that the compound displayed potent antibacterial activity, particularly against Gram-positive bacteria .

- Cytotoxicity Assessment : In a research article focusing on novel anticancer agents, the cytotoxic effects of 2-Azido-1-(3-fluorophenyl)ethanone were assessed against multiple cancer cell lines. The results showed promising activity, suggesting further exploration in cancer therapeutics .

Propiedades

IUPAC Name |

2-azido-1-(3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINVHPDIWMTLSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.